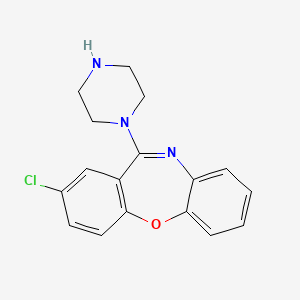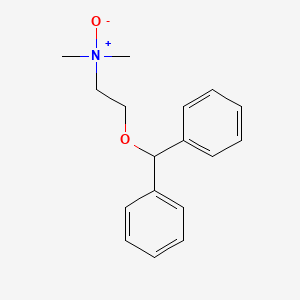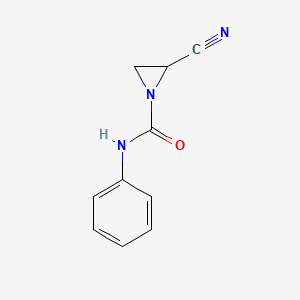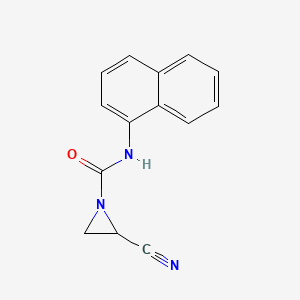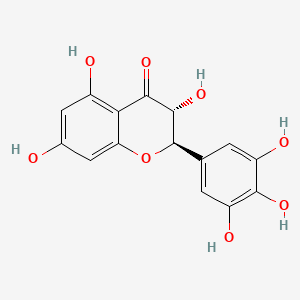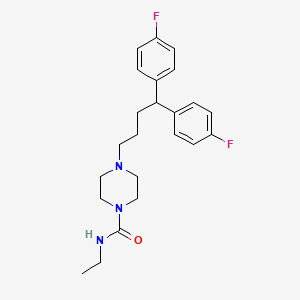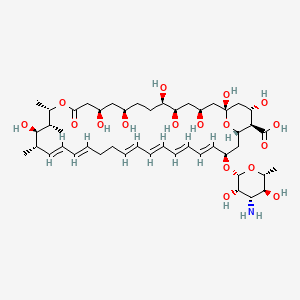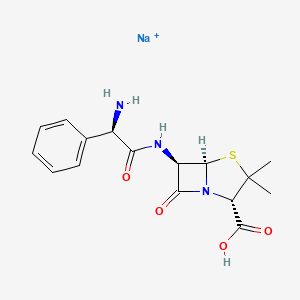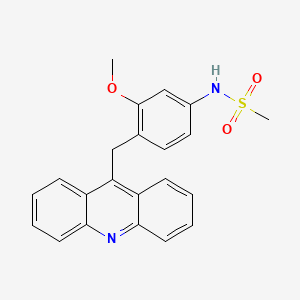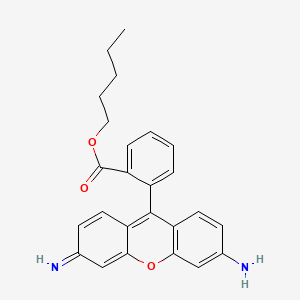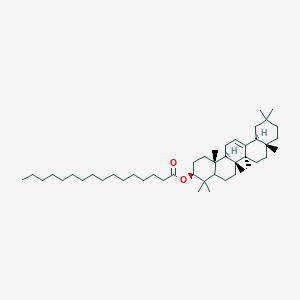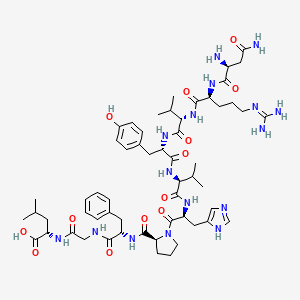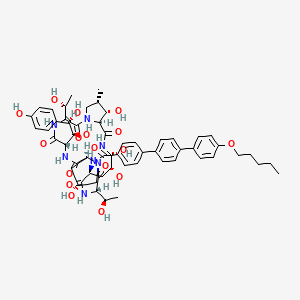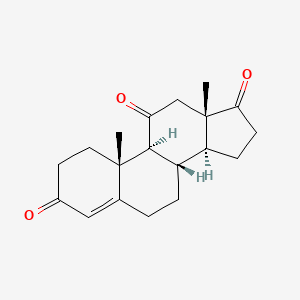
Adrenosterone
Overview
Description
Adrenosterone, also known as androst-4-ene-3,11,17-trione, is a steroid hormone with a weak androgenic effect. It was first isolated in 1936 from the adrenal cortex by Tadeus Reichstein at the University of Basel. This compound occurs in trace amounts in humans and most mammals, and in larger amounts in fish, where it serves as a precursor to the primary androgen, 11-ketotestosterone .
Mechanism of Action
Target of Action
Adrenosterone, also known as Reichstein’s substance G, is a steroid hormone with an extremely weak androgenic effect . It is thought to be a competitive selective inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme is responsible for the activation of cortisol from cortisone .
Mode of Action
This compound acts by inhibiting 11βHSD1, thereby preventing the conversion of cortisone to cortisol . This inhibition is thought to be competitive, meaning that this compound competes with cortisone for binding to the active site of 11βHSD1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cortisol synthesis pathway. By inhibiting 11βHSD1, this compound reduces the amount of cortisol produced from cortisone . This can have downstream effects on various physiological processes, as cortisol is a key hormone involved in the body’s response to stress and inflammation.
Result of Action
The inhibition of cortisol production by this compound can have several effects at the molecular and cellular level. Cortisol is a potent anti-inflammatory and immunosuppressive agent, so reducing its levels can potentially enhance immune responses and increase inflammation. On the other hand, this compound is marketed as a dietary supplement for fat loss and muscle gain, suggesting that it may have effects on lipid metabolism and muscle protein synthesis .
Biochemical Analysis
Biochemical Properties
Adrenosterone is involved in the metabolic pathways of corticosteroids and androst-4-ene-3,17-dione . It is thought to be a competitive selective 11βHSD1 inhibitor, which is responsible for activation of cortisol from cortisone . This suggests that this compound interacts with enzymes such as 11βHSD1 and plays a role in the biochemical reactions involving cortisol.
Cellular Effects
This compound is thought to prevent muscle breakdown, contributing to a majority of its effects . It has been used to study its effect on cell morphology, cell number, and myogenic differentiation in killifish cell line, KFE-5 .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) enzyme . This enzyme is responsible for the activation of cortisol from cortisone, and by inhibiting it, this compound prevents the breakdown of muscle tissue .
Temporal Effects in Laboratory Settings
It is known that this compound is an endogenous steroid, suggesting that its effects may be subject to the body’s natural metabolic processes .
Metabolic Pathways
This compound is involved in the metabolic pathways of corticosteroids and androst-4-ene-3,17-dione . It is thought to function as an inhibitor of the 11βHSD1 enzyme, which plays a role in the activation of cortisol from cortisone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenosterone can be synthesized through various methods, including the Diels-Alder reaction. One classic approach involves the reaction of a keto acid with isopropenyllithium to form a tertiary allylic alcohol, which is then subjected to further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial transformation processes. Specific strains of microorganisms are employed to convert precursor steroids into this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Adrenosterone undergoes several types of chemical reactions, including:
Oxidation: Conversion to 11-ketotestosterone.
Reduction: Formation of 11β-hydroxyandrostenedione.
Substitution: Various substitutions at the 3, 11, and 17 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: 11-ketotestosterone.
Reduction: 11β-hydroxyandrostenedione.
Substitution: Various halogenated derivatives
Scientific Research Applications
Adrenosterone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in the endocrine system and its effects on metabolism.
Medicine: Investigated for its potential use in treating conditions related to cortisol imbalance, such as Cushing’s syndrome.
Industry: Employed in the production of dietary supplements aimed at fat loss and muscle gain
Comparison with Similar Compounds
11-Ketotestosterone: A primary androgen in fish, derived from adrenosterone.
11β-Hydroxyandrostenedione: A metabolite formed through the reduction of this compound.
Androstenedione: Another steroid hormone with similar androgenic effects
Uniqueness: this compound is unique due to its weak androgenic effect and its role as a precursor to 11-ketotestosterone. Its ability to inhibit 11βHSD1 distinguishes it from other similar compounds, making it valuable in research and industrial applications .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTBIGEANTGU-IRIMSJTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020915, DTXSID801019311 | |
| Record name | (+/-)-Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adrenosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
382-45-6, 911474-75-4, 82043-34-3 | |
| Record name | Adrenosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrenosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Androstene-3,11,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911474754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADRENOSTERONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrenosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androst-4-ene-3,11,17-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADRENOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4E9102GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adrenosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


